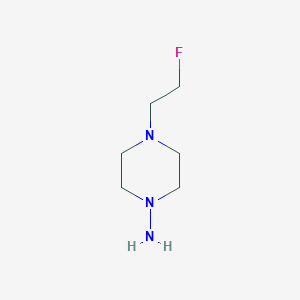
4-(2-Fluoroethyl)piperazin-1-amine
説明
4-(2-Fluoroethyl)piperazin-1-amine is a useful research compound. Its molecular formula is C6H14FN3 and its molecular weight is 147.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
A structurally similar compound, 2,3-diphenyl-n-(2-piperazin-1-ylethyl)furo[2,3-b]pyridin-4-amine, targets the tyrosine-protein kinase lck . This protein plays an essential role in the selection and maturation of developing T-cells in the thymus and in the function of mature T-cells .
Mode of Action
It can be inferred that, like other piperazine derivatives, it may interact with its targets to induce changes at the molecular level .
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinase lck, it may influence pathways related to t-cell development and function .
Pharmacokinetics
A structurally similar compound, piperazine, is known to have a protein binding of 60-70% . This could potentially impact the bioavailability of 4-(2-Fluoroethyl)piperazin-1-amine.
Result of Action
Given its potential interaction with tyrosine-protein kinase lck, it may influence t-cell development and function .
生化学分析
Biochemical Properties
4-(2-Fluoroethyl)piperazin-1-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). It has been shown to be more selective towards ENT2 compared to ENT1 . The compound interacts with these transporters by binding to specific sites, thereby inhibiting the transport of nucleosides across cell membranes. This inhibition affects nucleotide synthesis and the regulation of adenosine function, which are vital for various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of equilibrative nucleoside transporters by this compound leads to altered adenosine levels, which can impact signaling pathways such as those involving cyclic AMP (cAMP). Additionally, changes in nucleotide synthesis can affect gene expression and overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with equilibrative nucleoside transporters. The compound acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . Molecular docking studies have shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under experimental conditions, but its inhibitory effects on equilibrative nucleoside transporters can persist even after removal of the compound from the medium . Long-term studies have shown that this compound does not significantly affect cell viability, protein expression, or internalization of the transporters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits equilibrative nucleoside transporters without causing adverse effects. At higher doses, potential toxic effects may be observed, including disruptions in nucleotide synthesis and adenosine regulation . Threshold effects and dose-dependent toxicity need to be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in nucleotide synthesis and adenosine regulation . Its inhibition of equilibrative nucleoside transporters can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with equilibrative nucleoside transporters. The compound’s binding to these transporters affects its localization and accumulation within specific cellular compartments . This distribution is crucial for its inhibitory effects on nucleoside transport and subsequent biochemical processes.
Subcellular Localization
The subcellular localization of this compound is primarily associated with equilibrative nucleoside transporters. The compound’s activity and function are influenced by its targeting to specific compartments or organelles within the cell . Post-translational modifications and targeting signals may play a role in directing the compound to its site of action.
特性
IUPAC Name |
4-(2-fluoroethyl)piperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN3/c7-1-2-9-3-5-10(8)6-4-9/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQYWUHXUXQFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)
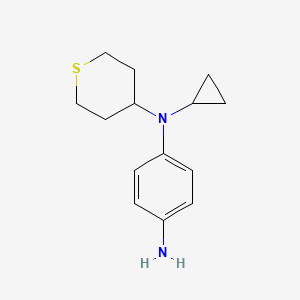
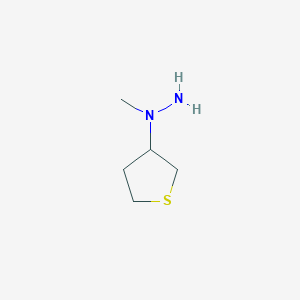
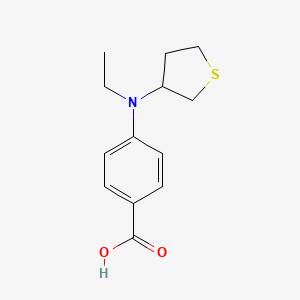
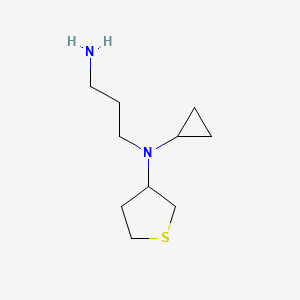

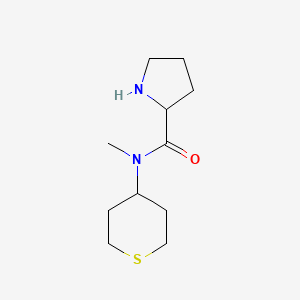
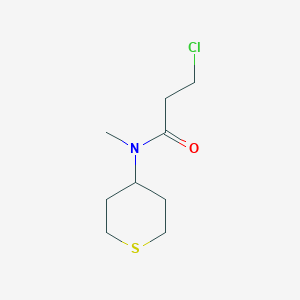
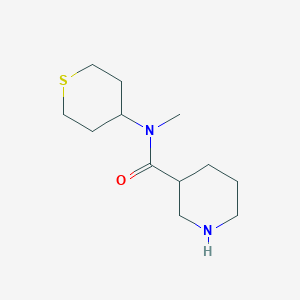
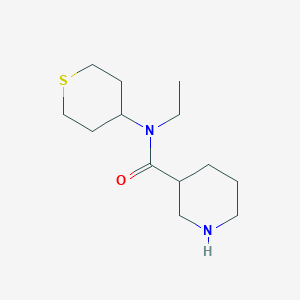
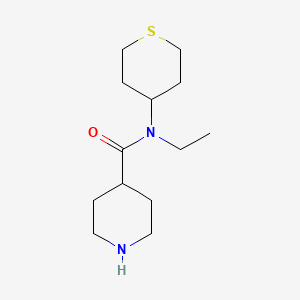
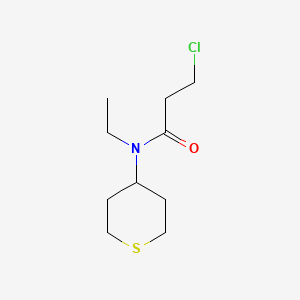

![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)
